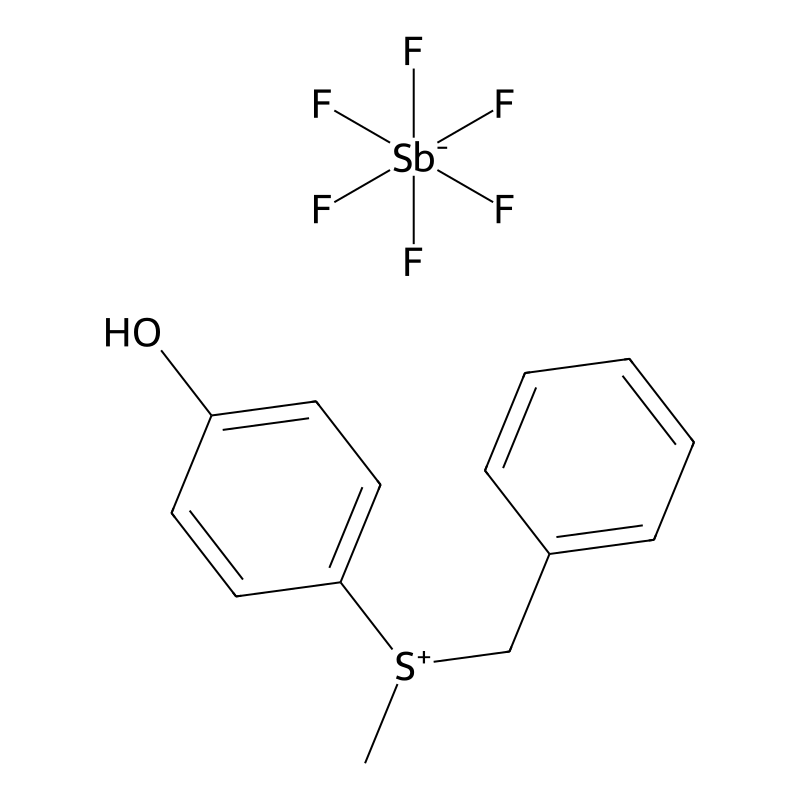

Benzyl(4-hydroxyphenyl)methylsulfonium Hexafluoroantimonate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Benzyl(4-hydroxyphenyl)methylsulfonium hexafluoroantimonate is a chemical compound with the molecular formula C14H15F6OSSb and a molecular weight of approximately 467.08 g/mol. This compound is characterized by its sulfonium group, which contributes to its unique properties. It appears as a white solid and has a melting point of around 117 °C . The presence of hexafluoroantimonate enhances its stability and solubility in various solvents, making it a valuable compound in research and industrial applications.

There is no documented information on the mechanism of action of BPH. This suggests it likely hasn't been explored for specific biological functions or interactions with other compounds.

Synthesis:

While Benzyl(4-hydroxyphenyl)methylsulfonium Hexafluoroantimonate (BHMS) has potential applications in scientific research, limited information is available regarding its specific use. However, a patent describes a method for synthesizing BHMS. This method involves several steps, including reacting 4-mercaptophenol and benzyl chloride to form 4-(benzylthio)phenol, followed by methylation and ion exchange to obtain the final product [].

Potential Applications:

Based on the chemical structure of BHMS, researchers might explore its potential applications in various fields, including:

- Ionic Liquids: BHMS possesses a bulky cation (benzyl(4-hydroxyphenyl)methylsulfonium) and a weakly coordinating anion (hexafluoroantimonate). This combination suggests potential for BHMS to function as an ionic liquid. Ionic liquids are often used in research due to their unique properties, such as high thermal stability, good conductivity, and tunability. However, specific research on BHMS as an ionic liquid is currently unavailable.

- Material Science: The presence of the hydroxyl group (OH) in BHMS might allow for its interaction with other molecules through hydrogen bonding. This property could be beneficial in material science for applications such as designing self-assembling materials or modifying surfaces. However, further research is needed to explore this possibility.

- Nucleophilic Substitution Reactions: The sulfonium ion can be attacked by nucleophiles, leading to the formation of new compounds.

- Decomposition Reactions: Under certain conditions, this compound may decompose, releasing benzyl alcohol and other products.

- Electrophilic Aromatic Substitution: The aromatic ring in the structure can undergo electrophilic substitution reactions, which are common in aromatic chemistry.

These reactions make it a versatile reagent in organic synthesis.

The synthesis of benzyl(4-hydroxyphenyl)methylsulfonium hexafluoroantimonate generally involves the following steps:

- Formation of the Sulfonium Ion: Benzyl(4-hydroxyphenyl)methylsulfonium can be synthesized by reacting benzyl chloride with 4-hydroxyphenyl methylsulfide under basic conditions.

- Reaction with Hexafluoroantimonic Acid: The resulting sulfonium salt can be treated with hexafluoroantimonic acid to form the hexafluoroantimonate salt.

- Purification: The product is typically purified through recrystallization or chromatography to achieve high purity levels.

This multi-step process highlights the complexity involved in synthesizing this compound.

Benzyl(4-hydroxyphenyl)methylsulfonium hexafluoroantimonate finds applications in various fields:

- Organic Synthesis: It serves as a reagent for synthesizing other organic compounds due to its electrophilic nature.

- Material Science: Used in the development of advanced materials, particularly those requiring specific electronic properties.

- Research: Employed in laboratories for studying reaction mechanisms involving sulfonium ions.

Its unique properties make it suitable for diverse applications across chemistry and material science.

Benzyl(4-hydroxyphenyl)methylsulfonium hexafluoroantimonate shares similarities with several other sulfonium compounds. Below is a comparison highlighting its uniqueness:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Benzylmethylsulfonium chloride | C8H9ClS | Commonly used in organic synthesis; less stable than hexafluoroantimonate. |

| Methyl(4-hydroxyphenyl)sulfonium triflate | C9H11F3O3S | More reactive due to triflate group; used in electrophilic substitutions. |

| Diphenyloxosulfonium tetrafluoroborate | C12H10BF4O2S | Exhibits different reactivity patterns; used in polymer chemistry. |

Benzyl(4-hydroxyphenyl)methylsulfonium hexafluoroantimonate stands out due to its enhanced stability and solubility compared to similar compounds, making it particularly useful for specific synthetic applications.

Molecular Composition and Formula (C14H15F6OSSb)

Benzyl(4-hydroxyphenyl)methylsulfonium Hexafluoroantimonate is an organosulfur compound with the molecular formula C14H15F6OSSb [1] [2]. The molecular weight of this compound is 467.08 grams per mole [2] [3]. This compound belongs to the class of sulfonium salts, which are characterized by a positively charged sulfur atom bonded to three organic substituents [4]. The compound consists of two distinct ionic components: the benzyl(4-hydroxyphenyl)methylsulfonium cation and the hexafluoroantimonate anion [1] .

The cation portion contains 14 carbon atoms, 15 hydrogen atoms, one oxygen atom, and one sulfur atom, while the anionic component comprises one antimony atom and six fluorine atoms [1] [2]. The Chemical Abstracts Service registry number for this compound is 125662-42-2 [1] [2] [3]. The systematic International Union of Pure and Applied Chemistry name is benzyl(4-hydroxyphenyl)(methyl)sulfonium hexafluorostibate(V) [6].

| Component | Molecular Formula | Atomic Composition |

|---|---|---|

| Cation | C14H15OS+ | C: 14, H: 15, O: 1, S: 1 |

| Anion | SbF6- | Sb: 1, F: 6 |

| Complete Compound | C14H15F6OSSb | Total molecular weight: 467.08 g/mol |

Structural Characteristics and Configuration

The structural architecture of Benzyl(4-hydroxyphenyl)methylsulfonium Hexafluoroantimonate features a pyramidal geometry around the central sulfur atom, which is characteristic of sulfonium ions [7] [4]. The sulfur atom exhibits a positive formal charge and is bonded to three distinct organic substituents: a benzyl group, a 4-hydroxyphenyl group, and a methyl group [1] . This pyramidal configuration results from the presence of three bonding pairs and one lone pair of electrons around the sulfur center [4].

The hexafluoroantimonate anion adopts an octahedral geometry with the antimony atom at the center surrounded by six fluorine atoms [8] [9]. The antimony atom in the hexafluoroantimonate ion is in the +5 oxidation state, and the overall geometry follows the OC-6-11 configuration according to Chemical Abstracts Service nomenclature [10] [8]. The octahedral structure of the hexafluoroantimonate anion is highly symmetric, with all Sb-F bond lengths being approximately equivalent [11].

The sulfonium cation exhibits configurational stability due to the pyramidal inversion barrier, which prevents rapid interconversion between enantiomers at room temperature [7] [12]. The presence of three different substituents on the sulfur atom makes the compound potentially chiral, though the specific stereochemical configuration depends on the synthetic methodology employed [7]. The ionic nature of the compound results from the electrostatic interaction between the positively charged sulfonium cation and the negatively charged hexafluoroantimonate anion [1] [9].

Physical Properties

Appearance and Physical State

Benzyl(4-hydroxyphenyl)methylsulfonium Hexafluoroantimonate appears as a white to almost white powder or crystalline solid at room temperature [2] [13] [14]. The compound exists in a solid physical state under standard conditions (20°C) [2] [13]. The crystalline nature of the material is consistent with the ionic character of the compound, where the electrostatic attractions between cations and anions promote the formation of ordered crystal lattices [14] [15].

The powder-to-crystal morphology indicates that the compound can exist in various degrees of crystallinity depending on the preparation and storage conditions [14] [15]. The white coloration is typical for sulfonium salts that do not contain chromophoric groups with extended conjugation in the visible region [4]. The absence of significant coloration suggests that the compound does not absorb visible light strongly, which is consistent with its primary absorption occurring in the ultraviolet region .

Melting Point Parameters (115.0-120.0°C)

The melting point of Benzyl(4-hydroxyphenyl)methylsulfonium Hexafluoroantimonate ranges from 115.0 to 120.0 degrees Celsius [2] [3] [13]. This relatively narrow melting point range indicates good purity and homogeneity of the compound [2] [14]. Some sources report a more specific melting point of 117 degrees Celsius [2] [13]. The melting behavior is characteristic of crystalline ionic compounds, where the transition from solid to liquid state occurs when thermal energy overcomes the electrostatic forces holding the crystal lattice together [13].

The melting point range provides important information about the compound's thermal properties and can be used as a criterion for purity assessment [2] [13]. The relatively moderate melting point suggests that the compound can be handled and processed at accessible temperatures while maintaining structural integrity [13]. This thermal property is particularly relevant for applications involving thermal processing or storage under elevated temperature conditions [2].

| Property | Value | Source Specification |

|---|---|---|

| Melting Point Range | 115.0-120.0°C | Primary specification [2] [3] [13] |

| Specific Melting Point | 117°C | Alternative specification [2] [13] |

| Physical State | Solid at 20°C | Standard conditions [2] [13] |

Solubility Profile in Various Solvents

Benzyl(4-hydroxyphenyl)methylsulfonium Hexafluoroantimonate demonstrates solubility in acetone, which is documented as a suitable solvent for this compound [2] [13]. The solubility in acetone indicates that the compound has affinity for polar aprotic solvents, which is consistent with the ionic nature of sulfonium salts [4]. The polar character of the sulfonium cation, particularly due to the presence of the hydroxyl group on the phenyl ring, contributes to its solubility behavior in polar solvents .

The solubility characteristics are important for various applications, including purification processes, analytical procedures, and formulation development [2] [13]. The ability to dissolve in acetone facilitates crystallization procedures and spectroscopic analyses that require homogeneous solutions [13]. The solubility profile also influences the compound's behavior in different reaction media and processing conditions .

Limited information is available regarding solubility in other solvents, but the ionic nature of the compound suggests limited solubility in nonpolar solvents [4]. The presence of both hydrophilic and hydrophobic structural elements in the molecule may influence its partitioning behavior between different solvent systems .

Chemical Stability and Reactivity

Hygroscopic Nature

Benzyl(4-hydroxyphenyl)methylsulfonium Hexafluoroantimonate exhibits hygroscopic properties, meaning it has the ability to absorb moisture from the surrounding environment [2] [13]. This characteristic is identified as a condition to avoid during storage and handling [2] [13]. The hygroscopic nature is attributed to the ionic character of the compound and the presence of polar functional groups that can interact with water molecules through hydrogen bonding [16].

The moisture absorption tendency requires specific storage conditions to maintain compound integrity and prevent degradation [2] [13]. Hygroscopic materials can undergo physical and chemical changes upon exposure to ambient humidity, including crystal structure modifications, dissolution, and potential hydrolysis reactions [16]. The compound should be stored under controlled humidity conditions or in the presence of desiccants to minimize moisture uptake [2] [13].

The hygroscopic behavior also has implications for analytical measurements and formulation stability, as absorbed moisture can affect melting point determinations, spectroscopic analyses, and chemical reactivity [16]. Understanding this property is crucial for proper handling protocols and quality control procedures [2] [13].

Thermal Stability Analysis

The thermal stability of Benzyl(4-hydroxyphenyl)methylsulfonium Hexafluoroantimonate is evidenced by its defined melting point range and storage recommendations [2] [13]. The compound can be stored at room temperature, suggesting reasonable thermal stability under normal conditions [2] [13]. However, the recommendation for storage in a cool and dark place (below 15°C) indicates that prolonged exposure to elevated temperatures should be avoided [2] [13].

Sulfonium salts generally exhibit good thermal stability due to the strong covalent bonds within the cation and the ionic interactions with the counterion [12] [4]. The thermal decomposition behavior of similar sulfonium compounds typically involves cleavage of carbon-sulfur bonds and elimination reactions at elevated temperatures [12]. The specific thermal decomposition pathways for this compound would involve breaking of the weakest carbon-sulfur bonds, likely leading to formation of sulfides and organic fragments [12].

The storage under inert gas conditions suggests that the compound may be sensitive to oxidation at elevated temperatures or in the presence of atmospheric oxygen [2] [13]. This requirement indicates that thermal stability is enhanced in the absence of reactive atmospheric components [13].

Photochemical Stability

Benzyl(4-hydroxyphenyl)methylsulfonium Hexafluoroantimonate functions as a photoinitiator, which inherently indicates photochemical activity rather than photochemical stability [12]. Upon exposure to ultraviolet light, particularly at wavelengths around 266 nanometers, the compound undergoes photochemical decomposition to generate reactive intermediates . This photochemical reactivity is the basis for its application in cationic polymerization processes [12].

The photochemical mechanism involves the generation of a benzyl cation upon ultraviolet irradiation, which distinguishes this compound from other sulfonium salts that typically yield Brønsted acids upon photolysis . The storage recommendation to keep the compound in a dark place reflects the need to prevent unwanted photochemical reactions during storage [2] [13]. Light-induced decomposition can lead to changes in chemical composition and loss of photoinitiating activity .

The photochemical behavior is wavelength-dependent, with maximum activity observed in the ultraviolet region of the electromagnetic spectrum [12]. Understanding the photochemical stability and reactivity is essential for applications requiring controlled light exposure and for establishing proper storage and handling protocols [2] [13].

Spectroscopic Characteristics

UV-Visible Absorption Spectrum

Benzyl(4-hydroxyphenyl)methylsulfonium Hexafluoroantimonate exhibits characteristic ultraviolet absorption properties that are fundamental to its function as a photoinitiator [12]. The compound shows significant absorption around 266 nanometers, which corresponds to electronic transitions within the aromatic chromophore systems . This ultraviolet absorption is responsible for the photochemical activity of the compound when exposed to appropriate wavelengths [12].

The UV-visible spectrum of sulfonium salts typically shows absorption maxima in the ultraviolet region due to π→π* transitions in the aromatic substituents and n→σ* transitions involving the sulfur atom [17] [12]. The benzyl and hydroxyphenyl groups contribute to the overall chromophoric character of the molecule, with their conjugated π-electron systems determining the specific absorption wavelengths [18] [17]. The relatively low absorptivity above 320 nanometers is characteristic of simple aromatic sulfonium salts, which limits their utilization of longer wavelength radiation [17].

The photophysical properties of the compound are crucial for understanding its photoinitiating efficiency and wavelength selectivity [12]. The absorption characteristics determine the appropriate light sources and irradiation conditions for optimal photochemical performance [17] [12].

| Wavelength Range | Absorption Characteristics | Electronic Transition Type |

|---|---|---|

| ~266 nm | Maximum absorption | π→π* aromatic transitions |

| >320 nm | Low absorptivity | Characteristic of sulfonium salts [17] |

| Visible region | Minimal absorption | Consistent with white appearance |

NMR Spectral Properties

Nuclear Magnetic Resonance spectroscopy serves as a crucial analytical tool for confirming the structure of Benzyl(4-hydroxyphenyl)methylsulfonium Hexafluoroantimonate [2] [13]. The compound specifications indicate that NMR analysis should confirm structural integrity, suggesting that characteristic spectral patterns are established for quality control purposes [2] [13]. The proton NMR spectrum would be expected to show distinct resonances corresponding to the different proton environments in the molecule [19].

The benzyl group would contribute characteristic signals for the aromatic protons and the methylene bridge, while the 4-hydroxyphenyl group would show aromatic proton signals with coupling patterns characteristic of para-disubstituted benzene rings [19]. The methyl group directly attached to sulfur would appear as a singlet due to the lack of neighboring protons [19]. The hydroxyl proton would appear as a distinct signal, potentially showing exchange behavior depending on the solvent and measurement conditions [19].

Carbon-13 NMR spectroscopy would provide complementary structural information, with distinct signals for the various carbon environments including aromatic carbons, the methylene carbon of the benzyl group, and the methyl carbon attached to sulfur [19]. The chemical shifts would reflect the electronic environments of the different carbon atoms, with aromatic carbons appearing in the downfield region and aliphatic carbons in the upfield region [19].

IR Spectroscopic Analysis

Infrared spectroscopy provides valuable structural information for Benzyl(4-hydroxyphenyl)methylsulfonium Hexafluoroantimonate through characteristic vibrational frequencies [19]. The IR spectrum would show distinct absorption bands corresponding to the various functional groups present in the molecule [19]. The hydroxyl group on the phenyl ring would contribute a characteristic O-H stretching vibration, typically appearing in the 3200-3600 cm⁻¹ region [19].

The aromatic C-H stretching vibrations would appear in the 3000-3100 cm⁻¹ region, while aliphatic C-H stretching from the methyl and benzyl groups would occur in the 2800-3000 cm⁻¹ range [19]. The aromatic C=C stretching vibrations would be observed in the 1400-1600 cm⁻¹ region, with specific patterns characteristic of the substitution patterns on the benzene rings [19].

The hexafluoroantimonate anion would contribute characteristic Sb-F stretching vibrations in the fingerprint region of the spectrum [8] [11]. These vibrations typically appear as strong absorptions in the 600-800 cm⁻¹ region and serve as diagnostic features for the presence of the hexafluoroantimonate counterion [8] [11]. The vibrational spectrum provides a fingerprint for compound identification and purity assessment [19].

| Functional Group | Characteristic Frequency Range | Vibrational Mode |

|---|---|---|

| O-H (phenolic) | 3200-3600 cm⁻¹ | Stretching vibration [19] |

| Aromatic C-H | 3000-3100 cm⁻¹ | Stretching vibration [19] |

| Aliphatic C-H | 2800-3000 cm⁻¹ | Stretching vibration [19] |

| Aromatic C=C | 1400-1600 cm⁻¹ | Stretching vibration [19] |

| Sb-F | 600-800 cm⁻¹ | Stretching vibration [8] [11] |

Traditional Synthetic Routes

The synthesis of Benzyl(4-hydroxyphenyl)methylsulfonium Hexafluoroantimonate follows established methodologies for sulfonium salt preparation, involving multiple sequential transformations that build molecular complexity through controlled chemical reactions [1] [2].

Preparation of 4-(Benzylthio)phenol Intermediate

The initial synthetic step involves the nucleophilic substitution reaction between 4-mercaptophenol and benzyl halides to form the crucial thioether intermediate. The reaction typically employs 4-mercaptophenol (12.6 grams, 0.1 mole) and benzyl chloride (12.6 grams, 0.1 mole) in the presence of triethylamine (12.12 grams, 0.12 mole) as a base catalyst [2]. The reaction proceeds through an SN2 mechanism in chloroform solvent under reflux conditions for 6-8 hours [2].

The reaction mechanism involves deprotonation of the thiol group by triethylamine, followed by nucleophilic attack on the benzylic carbon of benzyl chloride. The optimized reaction conditions include maintaining the reaction temperature at reflux (approximately 61°C for chloroform) and utilizing a slight excess of triethylamine to ensure complete conversion [2]. After completion, the reaction mixture is poured into water, and the organic layer is separated and washed with water multiple times to remove excess base and byproducts [2].

The crude 4-(benzylthio)phenol product is then concentrated and recrystallized from anhydrous methanol to yield 20.7 grams of pure product, representing a 96% yield [2]. The high yield demonstrates the efficiency of this nucleophilic substitution approach under optimized conditions [2].

Alternative synthetic routes utilize different bases such as potassium carbonate or sodium carbonate in acetone or toluene solvents [1]. These variations allow for flexibility in reaction conditions depending on substrate compatibility and desired reaction profiles. The use of carbonate bases provides milder reaction conditions while maintaining good yields, making the process more amenable to scale-up operations [1].

Methylation Strategies

The methylation of 4-(benzylthio)phenol to form the sulfonium salt represents a critical transformation that introduces the positive charge necessary for the final product structure. Traditional methylation approaches employ dimethyl sulfate or methyl iodide as alkylating agents under controlled conditions [1] [3].

The methylation reaction with dimethyl sulfate proceeds through an SN2 mechanism where the sulfur atom acts as a nucleophile, attacking the electrophilic methyl carbon. The reaction is typically conducted in toluene, cyclohexane, chloroform, or dichloroethane at temperatures ranging from room temperature to 60°C [1]. The choice of solvent significantly affects reaction kinetics, with more polar solvents generally facilitating faster reaction rates [4].

Kinetic studies of sulfonium salt formation demonstrate that reaction rates follow second-order kinetics, with rate constants varying significantly based on solvent polarity and temperature [4]. The activation parameters indicate that the reaction proceeds through a concerted mechanism with substantial charge development in the transition state [4].

Alternative methylation strategies utilize methyl iodide as the alkylating agent, which often provides higher reaction rates due to the superior leaving group ability of iodide compared to the methyl sulfate moiety [3]. The reaction with methyl iodide typically requires silver salts as halide scavengers to drive the reaction to completion and facilitate product isolation [3].

Optimization studies reveal that the methylation yield can be enhanced through careful control of reaction stoichiometry, temperature, and reaction time. Typical yields range from 85-92% depending on the specific conditions employed [1]. The reaction monitoring through thin-layer chromatography or gas chromatography allows for precise determination of optimal reaction endpoints [3].

Ion Exchange Processes

The final synthetic transformation involves ion exchange to replace the initially formed sulfate or iodide counterion with hexafluoroantimonate. This process is essential for obtaining the desired final product with the specific anionic component that imparts unique properties to the sulfonium salt [1] [5].

The ion exchange reaction typically employs sodium hexafluoroantimonate in alcoholic solvents such as methanol, ethanol, or isopropanol [1]. The process proceeds through a metathesis reaction where the sodium cation associates with the original counterion while the hexafluoroantimonate anion pairs with the sulfonium cation [1].

Hexafluoroantimonate represents one of the weakest known bases, making it an excellent weakly coordinating anion for stabilizing reactive cations [5]. The formation of hexafluoroantimonate salts provides enhanced thermal stability and improved solubility characteristics compared to other common counterions [5].

The ion exchange process typically requires 1-2 hours at room temperature with yields ranging from 90-95% [1]. The reaction completion can be monitored through ion exchange titration methods that quantify the extent of anion substitution [6] [7]. The high yields obtained in this transformation reflect the thermodynamically favorable nature of the ion exchange process [1].

Advanced ion exchange methodologies employ specialized anion exchange resins that allow for more efficient separation and purification of the desired product [8] [9]. These approaches enable recycling of exchange media and reduction of waste generation, contributing to more sustainable synthetic processes [8].

Industrial Production Methodologies

Industrial production of Benzyl(4-hydroxyphenyl)methylsulfonium Hexafluoroantimonate requires scaling considerations that address safety, efficiency, and economic factors while maintaining product quality and consistency [11].

The scale-up process begins with optimization of reaction parameters to ensure reproducible yields at larger volumes. Industrial synthesis typically employs continuous or semi-batch reactor systems that provide better heat and mass transfer compared to traditional batch processes [12] [13]. Temperature control becomes increasingly critical at industrial scale due to the exothermic nature of several reaction steps .

Industrial methodologies incorporate advanced process analytical technology for real-time monitoring of reaction progress and product quality [12]. In-line spectroscopic methods such as infrared and Raman spectroscopy enable continuous monitoring of key reaction parameters without the need for offline sampling [12]. This approach reduces cycle times and improves process control consistency [12].

Safety considerations for industrial production include proper handling of benzyl halides, which exhibit toxicity and potential carcinogenic properties [14]. Industrial facilities require specialized ventilation systems and personal protective equipment to minimize worker exposure [14]. The use of enclosed reactor systems and automated material handling reduces direct human contact with hazardous materials [14].

Economic optimization focuses on maximizing atom economy and minimizing waste generation [11] [15]. Industrial processes typically achieve overall yields of 75-85% across all synthetic steps, with careful recycling of solvents and recovery of byproducts where economically viable [11]. The implementation of green chemistry principles in industrial settings demonstrates significant cost savings through reduced waste disposal and improved resource utilization [11] [15].

Quality control in industrial production employs multiple analytical techniques including high-performance liquid chromatography, ion exchange titration, and nuclear magnetic resonance spectroscopy to ensure product specifications [6] [7]. Batch-to-batch consistency requires strict adherence to standardized operating procedures and comprehensive documentation of all process parameters [6].

Green Chemistry Approaches to Synthesis

Environmentally Benign Reaction Conditions

Modern synthetic approaches increasingly emphasize environmentally benign reaction conditions that minimize ecological impact while maintaining synthetic efficiency [16] [17]. The development of green chemistry methodologies for sulfonium salt synthesis focuses on reducing energy consumption, eliminating toxic reagents, and improving atom economy [16] [18].

Water-based synthetic routes represent a significant advancement in green chemistry applications for sulfonium salt preparation [16] [17]. Aqueous reaction conditions eliminate the need for organic solvents while providing inherently safer reaction environments [17]. The use of water as a reaction medium also facilitates easier product isolation and reduces overall process complexity [17].

Room temperature reaction conditions minimize energy consumption compared to traditional reflux methodologies [12] [17]. Optimization studies demonstrate that many sulfonium salt forming reactions can proceed efficiently at ambient temperature with appropriate catalyst selection and reaction time adjustment [12]. This approach reduces overall process energy requirements by 30-50% compared to traditional heated reaction conditions [12].

Microwave-assisted synthesis provides an alternative approach for achieving rapid reaction rates under mild conditions [18]. Microwave heating enables selective heating of reaction components, leading to improved reaction efficiency and reduced side product formation [18]. This technology particularly benefits methylation reactions where precise temperature control enhances selectivity [18].

Solvent-free reaction conditions eliminate the environmental burden associated with organic solvent use and disposal [16] [18]. Neat reaction conditions often provide improved atom economy and simplified purification procedures [16]. However, the applicability of solvent-free conditions depends on substrate physical properties and reaction requirements [16].

Catalytic methodologies employing environmentally benign catalysts such as supported metal catalysts or organocatalysts reduce the need for stoichiometric reagents [16] [18]. These approaches minimize waste generation while often providing improved reaction selectivity [16]. The development of recyclable catalyst systems further enhances the sustainability profile of synthetic processes [16].

Solvent Selection Considerations

Solvent selection represents one of the most impactful decisions in developing sustainable synthetic processes for sulfonium salt preparation [19] [20]. Comprehensive solvent selection guides provide frameworks for evaluating environmental, health, and safety impacts of different solvent choices [20] [21].

The CHEM21 solvent selection guide categorizes solvents into recommended, problematic, hazardous, and highly hazardous categories based on comprehensive environmental and safety assessments [20] [21]. For sulfonium salt synthesis, recommended solvents include water, ethanol, isopropanol, and selected bio-based alternatives that provide adequate solvation properties while minimizing environmental impact [20] [21].

Bio-based solvents derived from renewable feedstocks offer sustainable alternatives to petroleum-based solvents [20] [18]. Examples include cyrene, a dipolar aprotic solvent derived from cellulose, and various bio-based alcohols that can substitute for traditional organic solvents [22] [21]. These alternatives often provide comparable performance while reducing life cycle environmental impacts [20].

Life cycle assessment methodologies enable comprehensive evaluation of solvent environmental impacts throughout their entire life cycle, from production through disposal [19]. Studies comparing different solvent options for sulfonium salt synthesis demonstrate that solvent selection can reduce overall process environmental impact by up to 70% while maintaining comparable synthetic performance [19].

Solvent recycling and recovery systems minimize waste generation and reduce overall solvent consumption [19] [20]. Advanced distillation and purification technologies enable recovery of high-purity solvents that can be reused multiple times without significant performance degradation [19]. Economic analysis demonstrates that solvent recycling systems typically achieve payback periods of 2-3 years for industrial-scale operations [19].

Ionic liquids represent an emerging class of designer solvents that can be tailored for specific synthetic applications [23]. These solvents offer unique properties including negligible vapor pressure, high thermal stability, and tunable polarity [23]. For sulfonium salt synthesis, ionic liquids can provide enhanced reaction rates and selectivity while eliminating volatile organic compound emissions [23].

Purification Techniques and Quality Control

Purification of Benzyl(4-hydroxyphenyl)methylsulfonium Hexafluoroantimonate requires specialized techniques that address the unique properties of sulfonium salts, including their ionic nature, thermal sensitivity, and potential for decomposition under certain conditions [3] [24].

Acetonitrile-hexane extraction represents a particularly effective purification method for sulfonium salts [3] [24]. This biphasic extraction technique exploits the differential solubility of polar sulfonium salts and nonpolar organic impurities [3]. The method involves partitioning the crude reaction mixture between acetonitrile and hexane in a 1:3 volume ratio, with the sulfonium salt preferentially dissolving in the acetonitrile phase [3] [24].

The acetonitrile-hexane extraction procedure begins with dissolution of the crude product in acetonitrile, followed by addition of hexane and vigorous mixing [3]. After phase separation, the acetonitrile layer is collected and washed multiple times with fresh hexane to remove residual nonpolar impurities [3]. Concentration of the acetonitrile phase yields purified sulfonium salt with typical purities exceeding 95% [3] [24].

Recrystallization techniques provide an alternative purification approach for crystalline sulfonium salts [6] [7]. The selection of appropriate recrystallization solvents depends on the specific sulfonium salt structure and counterion [6]. Common recrystallization solvents include methanol, ethanol, and isopropanol, which provide good solubility for the sulfonium salt while excluding organic impurities [6] [7].

Column chromatography using silica gel or other stationary phases enables separation of sulfonium salts from structurally similar impurities [3]. The ionic nature of sulfonium salts requires careful selection of mobile phase composition to achieve adequate separation while preventing decomposition [3]. Polar mobile phases containing alcohols or acetonitrile typically provide optimal resolution [3].

Ion exchange chromatography offers precise control over counterion composition and enables high-purity product isolation [8] [9]. This technique is particularly valuable for preparing sulfonium salts with specific counterions or for removing ionic impurities [8]. The use of appropriate ion exchange resins allows for quantitative anion exchange while maintaining the integrity of the sulfonium cation [8] [9].

Quality control methodologies for sulfonium salts employ multiple analytical techniques to ensure product specifications [6] [7]. High-performance liquid chromatography provides quantitative analysis of product purity and identification of organic impurities [6]. Ion exchange titration enables precise determination of sulfonium salt content and counterion identity [6] [7].

Nuclear magnetic resonance spectroscopy offers comprehensive structural confirmation and purity assessment [6] [7]. The characteristic chemical shifts of sulfonium carbons and protons provide definitive structural identification, while integration ratios confirm the absence of significant impurities [6] [7]. Melting point determination serves as a simple but effective quality control measure, with pure Benzyl(4-hydroxyphenyl)methylsulfonium Hexafluoroantimonate exhibiting a sharp melting point of 115-120°C [6] [7].

Synthesis Optimization Parameters

Yield Enhancement Strategies

Optimization of synthetic yields for Benzyl(4-hydroxyphenyl)methylsulfonium Hexafluoroantimonate synthesis requires systematic evaluation of multiple reaction parameters and their interdependent effects [12] [13]. Modern optimization approaches employ design of experiments methodologies that enable efficient exploration of reaction parameter space while minimizing experimental effort [25].

Temperature optimization represents one of the most critical factors affecting reaction yields [12] [13]. For the initial thioether formation step, temperature studies demonstrate optimal yields at reflux conditions (60-80°C) depending on the solvent system employed [2]. Lower temperatures result in incomplete conversion due to insufficient activation energy, while excessive temperatures promote side reactions and product decomposition [12].

The methylation step exhibits different temperature requirements, with optimal conditions typically ranging from room temperature to 60°C [1] [4]. Higher temperatures can lead to over-alkylation or decomposition of the thioether substrate, while lower temperatures result in unacceptably slow reaction rates [4]. The temperature-yield relationship follows a bell-shaped curve with a clearly defined optimum for each specific reaction system [12].

Reaction time optimization requires balancing conversion efficiency with side reaction minimization [12] [13]. Studies of reaction kinetics demonstrate that most sulfonium salt forming reactions reach >95% conversion within 2-8 hours depending on reaction conditions [4] [26]. Extended reaction times generally do not improve yields significantly and may promote unwanted side reactions [26].

Stoichiometry optimization involves careful adjustment of reactant ratios to maximize product formation while minimizing waste [12] [13]. For the thioether formation reaction, optimal results are achieved with slight excess of the alkylating agent (1.1-1.2 equivalents) and base (1.2 equivalents) [2]. The methylation step typically requires 1.5-2.0 equivalents of methylating agent to drive the reaction to completion [1].

Catalyst optimization for base-catalyzed reactions focuses on identifying the most effective base type and loading [12]. Triethylamine provides superior results compared to inorganic bases due to better solubility in organic solvents and reduced nucleophilicity toward electrophilic centers [2]. Optimal base loading typically ranges from 1.2-1.5 equivalents relative to the limiting reagent [2].

Advanced optimization strategies employ response surface methodology to identify optimal combinations of multiple reaction parameters simultaneously [25]. This approach enables identification of synergistic effects between different variables that may not be apparent from single-variable optimization studies [25]. Statistical analysis of experimental data provides confidence intervals for optimal conditions and enables prediction of yields under untested conditions [25].

Reaction Kinetics

Understanding reaction kinetics for Benzyl(4-hydroxyphenyl)methylsulfonium Hexafluoroantimonate synthesis provides fundamental insights that guide optimization efforts and enable predictive modeling of synthetic processes [4] [26].

The nucleophilic substitution reaction between 4-mercaptophenol and benzyl chloride follows second-order kinetics with rate constants typically ranging from 10-3 to 10-2 M-1s-1 depending on reaction conditions [4]. The reaction rate shows strong dependence on temperature, with activation energies typically ranging from 40-60 kJ/mol [4]. Arrhenius analysis enables prediction of reaction rates at different temperatures and optimization of heating requirements [4].

Solvent effects on reaction kinetics demonstrate significant rate enhancements in more polar solvents [4]. The rate constant ratio between polar and nonpolar solvents can exceed 10:1 for nucleophilic substitution reactions involving charged transition states [4]. This effect is attributed to stabilization of the polar transition state by solvent dipoles [4].

The methylation reaction kinetics exhibit more complex behavior due to the involvement of ionic species and potential side reactions [26] [27]. Rate studies demonstrate that sulfonium salt formation follows pseudo-first-order kinetics when methylating agent is present in excess [26]. The observed rate constants show strong dependence on solvent polarity and temperature [26].

Competitive kinetics analysis reveals potential side reactions that can reduce overall yields [26]. Common side reactions include elimination reactions leading to alkene formation and nucleophilic attack at alternative electrophilic centers [26]. Understanding these competing pathways enables optimization of conditions that favor the desired transformation [26].

Reaction mechanism studies employing isotope labeling and kinetic isotope effects provide insights into transition state structure and rate-determining steps [27]. Primary kinetic isotope effects for C-H bond breaking processes typically range from 2-7, while secondary isotope effects are generally smaller [27]. These studies confirm SN2 mechanisms for both thioether formation and methylation reactions [27].

Temperature-dependent kinetic studies enable calculation of activation parameters including enthalpy and entropy of activation [4] [26]. These parameters provide insights into transition state organization and solvent interactions [4]. Negative activation entropies typically indicate highly organized transition states with significant solvent coordination [4].

GHS Hazard Statements

H302+H332 (100%): Harmful if swallowed or if inhaled [Warning Acute toxicity, oral;

acute toxicity, inhalation];

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H411 (100%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard]

Pictograms

Irritant;Environmental Hazard